6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
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Overview
Description
6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is an organic compound that features a naphthyl group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid typically involves the condensation of 1-naphthylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinone derivatives
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different functional groups at the naphthyl or pyrimidine rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various substituted naphthyl and pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetic acid: A plant growth regulator with a similar naphthyl group
Naphthylphthalamic acid: An auxin transport inhibitor used in plant biology
Naphthalene derivatives: Various compounds with naphthalene rings used in different applications
Uniqueness
6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)13-8-12(16-15(20)17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8,12H,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSQCXDJUBCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C=C(NC(=O)N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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